molecular formula C15H12ClN3O2 B1646642 4-(4-Chloro-phenylamino)-7-methoxy-quinazolin-6-ol

4-(4-Chloro-phenylamino)-7-methoxy-quinazolin-6-ol

Cat. No.: B1646642
M. Wt: 301.73 g/mol
InChI Key: CEHGOSCODWMMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-phenylamino)-7-methoxy-quinazolin-6-ol is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

4-(4-chloroanilino)-7-methoxyquinazolin-6-ol

InChI

InChI=1S/C15H12ClN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-9(16)3-5-10/h2-8,20H,1H3,(H,17,18,19)

InChI Key

CEHGOSCODWMMSS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)Cl)O

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6-acetoxy-4-(4-chloro-phenylamino)-7-methoxy-quinazoline (1.4 g, 4.07 mmol) (from Example 16, Step A, supra) in MeOH (35 mL) was added an aqueous solution of NH4OH (29%, 0.82 mL, 12.2 mmol). The reaction mixture was stirred at room temperature for 18 hours, then heated at 100° C. for 1.5 hours. The mixture was then cooled to room temperature and filtered. The precipitate was collected and dried in vacuo to give the desired 4-(4-chloro-phenylamino)-7-methoxy-quinazolin-6-ol as a gray solid. (Yield 0.67 g, 55%).
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0.82 mL
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35 mL
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